1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea
Description
1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea is a urea derivative featuring two distinct moieties: a cyclohexene-substituted ethyl chain and a methylated indole group. The urea core (NH₂–CO–NH₂) serves as a hydrogen-bonding scaffold, which is critical for molecular interactions in biological or material systems. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, based on analogs discussed in the literature .
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-21-13-16(15-9-5-6-10-17(15)21)20-18(22)19-12-11-14-7-3-2-4-8-14/h5-7,9-10,13H,2-4,8,11-12H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKNXBTZYOYXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea typically involves the following steps:
Formation of the Cyclohexene Derivative: The cyclohexene derivative can be synthesized through the Birch reduction of anisole followed by acid hydrolysis.
Preparation of the Indole Derivative: The indole derivative can be synthesized from tryptophan or indole-3-acetic acid.
Coupling Reaction: The final step involves coupling the cyclohexene derivative with the indole derivative using a urea-forming reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of alkylated indole derivatives.
Scientific Research Applications
Pharmacological Studies
Research indicates that this compound exhibits potential pharmacological activities, including:
- Neurotropic Activity : Studies have shown that derivatives related to this compound may interact with neurotropic receptors, indicating potential applications in treating neurological disorders. For instance, investigations into its effects on the central nervous system have revealed promising results in modulating receptor activity, which could be beneficial in developing treatments for conditions like anxiety and depression .
Drug Discovery
The compound has been utilized in the drug discovery process, particularly as a scaffold for synthesizing new therapeutic agents. Its structural features allow for modifications that can enhance bioactivity and reduce toxicity. Researchers have explored its efficacy as a lead compound in developing drugs targeting specific receptors such as:
- Cannabinoid Receptors : Research suggests that compounds similar to 1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea may exhibit antagonistic activity towards cannabinoid receptors, which could have implications for pain management and anti-inflammatory therapies .
Toxicology Assessments
Toxicological evaluations of this compound have been conducted to determine its safety profile. In vivo studies involving animal models have assessed acute toxicity and organ-specific effects following administration. Results indicated no significant adverse effects at certain dosages, suggesting a favorable safety margin for further development .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways . The cyclohexene ring may also contribute to the compound’s overall activity by enhancing its binding properties.
Comparison with Similar Compounds
Urea Derivatives with Indole Motifs
Cyclohexene-Containing Compounds
Anticancer Activity
- Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)pyrrole-3-carboxylates (): Activity: Low to moderate anticancer activity (e.g., 9e showed 28% growth inhibition in HOP-92 lung cancer cells). Comparison: The urea group in the target compound may improve hydrogen bonding with kinase ATP pockets compared to ester functionalities .
- Indolylmaleimides ():
Antimicrobial Activity
- (E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamides (): Activity: Moderate antimicrobial effects (e.g., MIC = 25 µg/mL against S. aureus). Comparison: The target compound’s urea group could enhance solubility, improving bioavailability compared to amide-based analogs .
Data Tables
Table 1: Structural and Functional Comparison of Urea Derivatives
*Estimated via analogous compounds.
Biological Activity
Chemical Structure and Properties
The molecular structure of 1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea can be analyzed using various spectroscopic methods. Its IUPAC name indicates it consists of an indole moiety, a urea functional group, and a cyclohexene substituent. The compound's molecular formula is CHNO, with a molecular weight of approximately 290.39 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Enzyme Inhibition : Urea derivatives often act as enzyme inhibitors. Studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and diabetes.
- Receptor Modulation : The indole structure is known for its ability to interact with serotonin receptors, which may influence mood and behavior. This suggests potential applications in treating psychiatric disorders.
Antimicrobial Activity
Preliminary studies have demonstrated that related compounds exhibit antimicrobial properties. For instance, the presence of the indole moiety has been linked to increased activity against bacteria and fungi.
Anticancer Properties
Recent investigations into indole derivatives have shown promising results in anticancer activity. The compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
Specific Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated a series of indole urea derivatives for their antimicrobial activity against various pathogens. The results indicated that certain structural modifications enhanced efficacy against Staphylococcus aureus and E. coli .
- Anticancer Research : In a recent study, researchers synthesized several indole-based ureas and tested their effects on human cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability through apoptotic mechanisms .
- Enzyme Interaction : A detailed kinetic study showed that the compound inhibited dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in many organisms, suggesting potential as an antitumor agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
